molecular formula C14H12N4S B15045458 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole

5-(benzylsulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B15045458
M. Wt: 268.34 g/mol
InChI Key: YGJVZCBHFFYTPP-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a benzylsulfanyl group and a phenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole typically involves the reaction of benzyl mercaptan with phenyl isothiocyanate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the tetrazole ring can be reduced under specific conditions.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Lacks the benzylsulfanyl group, making it less versatile in certain applications.

    5-Methyl-1-phenyl-1H-tetrazole: Contains a methyl group instead of a benzylsulfanyl group, leading to different chemical properties and reactivity.

    5-(Methylsulfanyl)-1-phenyl-1H-tetrazole: Similar to 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole but with a methylsulfanyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

This compound is unique due to the presence of both the benzylsulfanyl and phenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

5-benzylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C14H12N4S/c1-3-7-12(8-4-1)11-19-14-15-16-17-18(14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YGJVZCBHFFYTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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